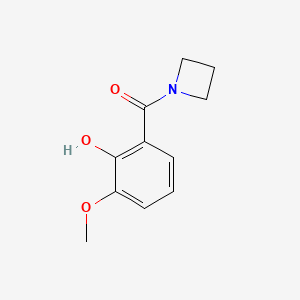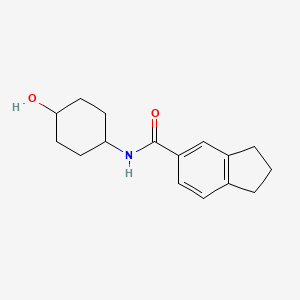
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s as part of a research program aimed at developing new compounds that could mimic the effects of THC, the active ingredient in marijuana, without its psychoactive properties.
Mécanisme D'action
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 acts as a potent agonist at the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. Activation of CB1 receptors by N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 leads to a variety of downstream signaling events, including the inhibition of adenylyl cyclase, the activation of mitogen-activated protein kinases (MAPKs), and the modulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, inflammation, and neuronal excitability. It has also been shown to have effects on cardiovascular function, including the regulation of blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 for lab experiments is its potency and selectivity for the CB1 receptor, which allows for precise control over its effects in experimental models. However, one limitation of N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Orientations Futures
There are several potential future directions for research on N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497, including the development of new analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in a variety of disease states. Additionally, further research is needed to fully elucidate the mechanism of action of N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 and its downstream signaling pathways, which could lead to the identification of new targets for drug development.
Méthodes De Synthèse
The synthesis method for N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 involves a series of chemical reactions that start with the condensation of 2-cyclohexanone with 3-(1-naphthoyl)propionic acid to form the intermediate 2-(1-naphthoyl)-3-cyclohexylacrylic acid. This intermediate is then reduced to the corresponding alcohol using lithium aluminum hydride, followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting intermediate is then deprotected with tetrabutylammonium fluoride (TBAF) to give the final product, N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497.
Applications De Recherche Scientifique
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of acute and chronic pain, and has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Propriétés
IUPAC Name |
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-8-6-14(7-9-15)17-16(19)13-5-4-11-2-1-3-12(11)10-13/h4-5,10,14-15,18H,1-3,6-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQANSCUEIDOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


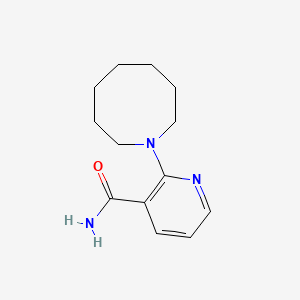
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)

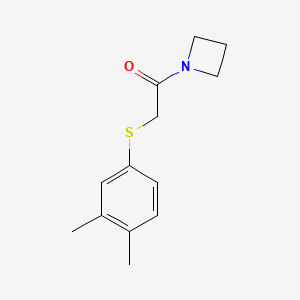

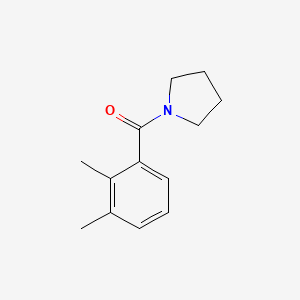


![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)


